6-(6-Aminopurin-9-yl)oxane-3,4-diol

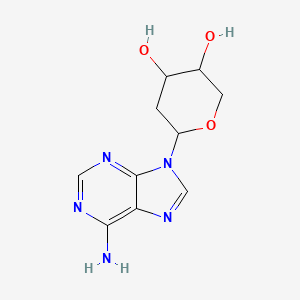

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17434-50-3 |

|---|---|

Molecular Formula |

C10H13N5O3 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

6-(6-aminopurin-9-yl)oxane-3,4-diol |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(17)2-18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) |

InChI Key |

NCOXWUCHLQRZJI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(COC1N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 6 6 Aminopurin 9 Yl Oxane 3,4 Diol

Canonical Pathways of Adenosine (B11128) Generation from Adenine (B156593) Nucleotides

The most well-established route for adenosine production involves the sequential dephosphorylation of adenine nucleotides, primarily adenosine triphosphate (ATP). researchgate.net This process is mediated by a series of cell-surface enzymes known as ecto-nucleotidases.

Extracellular Dephosphorylation of Adenosine Triphosphate and Diphosphate (B83284) by Ecto-nucleoside Triphosphate Diphosphohydrolases (CD39)

The initial and often rate-limiting step in the canonical pathway is the hydrolysis of extracellular ATP and adenosine diphosphate (ADP) into adenosine monophosphate (AMP). researchgate.netresearchgate.net This crucial reaction is catalyzed by ecto-nucleoside triphosphate diphosphohydrolases, with CD39 (also known as ENTPD1) being a key enzyme in this family. researchgate.netmdpi.com In response to cellular stress, damage, or high metabolic activity, ATP is released into the extracellular space. researchgate.netaacrjournals.org CD39, present on the surface of various cells including immune and endothelial cells, efficiently converts this extracellular ATP and ADP to AMP, thereby setting the stage for the final step in adenosine generation. researchgate.netmdpi.com

Hydrolysis of Adenosine Monophosphate by Ecto-5′-Nucleotidase (CD73)

The final step in the canonical pathway is the dephosphorylation of AMP to adenosine. This reaction is primarily mediated by the enzyme ecto-5′-nucleotidase, also known as CD73. frontiersin.orgnih.gov CD73 is a glycosyl phosphatidylinositol (GPI)-linked membrane protein found on the surface of many cell types. nih.gov It efficiently hydrolyzes the 5'-phosphate group from extracellular AMP, releasing adenosine into the extracellular environment where it can interact with its receptors. nih.govnih.gov The coordinated action of CD39 and CD73 forms a critical axis for the production of extracellular adenosine from ATP. researchgate.net

Non-Canonical Pathways of Adenosine Biosynthesis

Beyond the classical dephosphorylation of adenine nucleotides, several alternative or "non-canonical" pathways contribute to the adenosine pool. These pathways utilize different substrates and enzymes, highlighting the metabolic flexibility in adenosine production.

NAD+-Mediated Adenosine Formation via CD38 and CD157

One significant non-canonical pathway involves the metabolism of extracellular nicotinamide (B372718) adenine dinucleotide (NAD+). The ectoenzymes CD38 and its homolog CD157 can hydrolyze NAD+ to produce ADP-ribose (ADPR). researchgate.netnih.gov Subsequently, another ectoenzyme, CD203a (also known as PC-1), converts ADPR to AMP. researchgate.netnih.gov This AMP can then be hydrolyzed by CD73 to generate adenosine, linking NAD+ metabolism directly to the adenosinergic system. nih.gov

Extracellular Cyclic AMP-Adenosine Pathway

Another non-canonical route involves the extracellular metabolism of cyclic adenosine monophosphate (cAMP). frontiersin.orgnih.gov Intracellular cAMP can be transported into the extracellular space, where it is sequentially metabolized. frontiersin.org Ecto-phosphodiesterases (ecto-PDEs) first hydrolyze extracellular cAMP to AMP. frontiersin.orgnih.gov Following this, ecto-5'-nucleotidase (CD73) converts the newly formed AMP into adenosine. frontiersin.orgnih.gov This pathway provides a mechanism to convert an intracellular second messenger into an extracellular signaling molecule.

Transmethylation Pathway and S-Adenosylhomocysteine Hydrolysis as a Source of Adenosine

A distinct intracellular pathway for adenosine generation is linked to transmethylation reactions. These reactions are essential for the methylation of various molecules, including DNA, RNA, and proteins, and utilize S-adenosylmethionine (SAM) as the methyl donor. nih.govfrontiersin.org

In the course of these methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH). researchgate.netnih.gov SAH is a potent inhibitor of methyltransferases, and its removal is crucial for maintaining methylation processes. The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. nih.govnih.gov This reaction not only detoxifies the cell from SAH but also provides a significant intracellular source of adenosine. researchgate.netnih.gov The adenosine generated through this pathway can then be either released from the cell or further metabolized intracellularly. researchgate.net

| Pathway | Key Enzymes | Initial Substrate(s) | Final Product |

| Canonical Pathway | CD39, CD73 | ATP, ADP | Adenosine |

| Non-Canonical (NAD+-mediated) | CD38, CD157, CD203a, CD73 | NAD+ | Adenosine |

| Non-Canonical (cAMP-mediated) | Ecto-PDEs, CD73 | cAMP | Adenosine |

| Transmethylation Pathway | S-Adenosyl-L-homocysteine hydrolase (SAHH) | S-Adenosylhomocysteine (SAH) | Adenosine |

Purine (B94841) Salvage Pathways in Adenosine Recycling and Utilization

The purine salvage pathway is a critical metabolic route for recycling purine bases and nucleosides, including adenosine, derived from the degradation of nucleic acids or from the extracellular environment. This pathway is energetically more efficient than de novo synthesis. nih.govontosight.ai

Key enzymes involved in the purine salvage pathway for adenosine include:

Adenosine kinase (ADK): This enzyme phosphorylates adenosine to form adenosine monophosphate (AMP). nih.govnih.gov Due to its low Michaelis constant (Km), ADK is considered the primary regulator of intracellular adenosine concentrations under normal physiological conditions. nih.govembopress.org

Adenosine deaminase (ADA): ADA catalyzes the deamination of adenosine to inosine (B1671953). nih.govresearchgate.net This is another significant route for adenosine metabolism.

S-adenosylhomocysteine hydrolase (SAHH): This enzyme catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine, linking adenosine metabolism to methylation reactions. researchgate.netelifesciences.org

The salvage of adenosine is crucial for maintaining the adenine nucleotide pool, especially in tissues with high energy demands or limited de novo synthesis capabilities, such as the brain and red blood cells. nih.govnih.gov In erythrocytes, for instance, adenosine is efficiently taken up and converted to nucleotides, serving as the main purine source. nih.gov The recycling of adenosine back to AMP is essential for maintaining low, non-vasodilatory concentrations of the nucleoside under normal conditions. nih.gov Theoretical studies have identified multiple pathways for adenosine salvage, highlighting the redundancy and robustness of this system. nih.gov

Interrelationship with De Novo Purine Biosynthesis

While the salvage pathway recycles existing purines, the de novo purine biosynthesis pathway synthesizes purine nucleotides from simpler precursor molecules. ontosight.aipixorize.com This energy-intensive pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor for both AMP and guanosine (B1672433) monophosphate (GMP). nih.govpixorize.com

The salvage and de novo pathways are interconnected and reciprocally regulated. The availability of purines from the salvage pathway can inhibit the de novo pathway through feedback mechanisms. For example, exogenous adenine and guanine (B1146940) can inhibit the initial steps of the de novo pathway. nih.gov Conversely, when the demand for purines exceeds the capacity of the salvage pathway, the de novo pathway is upregulated. nih.gov

The interconversion of purine nucleotides is also a key aspect of this relationship. For instance, the conversion of IMP to AMP is a critical step that can be influenced by the source of the purine nucleotides, whether from de novo synthesis or salvage pathways. nih.gov In activated immune cells, an increase in all levels of IMP, AMP, ADP, and ATP suggests that de novo nucleotide production is occurring to replenish the ATP required for various cellular processes. elifesciences.orgelifesciences.org

Dynamic Regulation of Intracellular and Extracellular Adenosine Levels

The concentrations of adenosine both inside and outside the cell are tightly controlled through a dynamic interplay of synthesis, degradation, and transport mechanisms. researchgate.netrutgers.eduresearchwithrutgers.com This regulation is vital as adenosine acts as a signaling molecule by activating specific adenosine receptors. frontiersin.orgnih.gov

Intracellular Adenosine Regulation:

Intracellular adenosine is primarily produced from the hydrolysis of AMP by 5'-nucleotidases or from SAH via SAH hydrolase. elifesciences.orgelifesciences.orgresearchgate.net Its levels are mainly controlled by the opposing activities of two key enzymes:

Adenosine kinase (ADK): Phosphorylates adenosine to AMP, thereby removing it. nih.govnih.gov

Adenosine deaminase (ADA): Deaminates adenosine to inosine. nih.govresearchgate.net

The balance between these enzymatic activities determines the steady-state intracellular adenosine concentration. nih.gov Hypoxia, for instance, can lead to a decrease in ADK expression, resulting in elevated intracellular adenosine levels. embopress.org

Extracellular Adenosine Regulation:

Extracellular adenosine levels are determined by a combination of release from cells, extracellular production, and clearance mechanisms. rutgers.eduresearchwithrutgers.com

Release and Production: Adenosine can be released from cells through equilibrative nucleoside transporters (ENTs) when there is an outward concentration gradient. researchgate.net A major source of extracellular adenosine is the enzymatic degradation of released ATP by ectonucleotidases, such as CD39 and CD73. nih.govresearchgate.netmdpi.com

Clearance: Extracellular adenosine is cleared through transport back into cells via ENTs and concentrative nucleoside transporters (CNTs). rutgers.eduresearchgate.net Once inside the cell, it is rapidly metabolized by ADK or ADA. portlandpress.com Ecto-adenosine deaminase can also directly convert extracellular adenosine to inosine. portlandpress.com

The dynamic regulation of adenosine levels is crucial for its role as a neuromodulator in the brain, where it influences synaptic transmission and neuronal excitability. frontiersin.orgnih.gov Disruptions in this delicate balance have been implicated in various pathological conditions. rutgers.eduresearchgate.net

Interactive Data Tables

Table 1: Key Enzymes in Adenosine Metabolism

| Enzyme | Function | Location | Primary Role |

| Adenosine Kinase (ADK) | Phosphorylates adenosine to AMP. nih.gov | Intracellular | Regulates intracellular adenosine levels. embopress.org |

| Adenosine Deaminase (ADA) | Deaminates adenosine to inosine. researchgate.net | Intracellular & Extracellular | Adenosine clearance. portlandpress.com |

| S-adenosylhomocysteine hydrolase (SAHH) | Reversible hydrolysis of SAH to adenosine and homocysteine. researchgate.net | Intracellular | Links adenosine metabolism to methylation. elifesciences.org |

| Ecto-5'-nucleotidase (CD73) | Dephosphorylates extracellular AMP to adenosine. nih.gov | Extracellular | Major source of extracellular adenosine. mdpi.com |

Table 2: Regulation of Adenosine Levels

| Compartment | Key Regulatory Processes | Major Influencing Factors |

| Intracellular | - Balance between ADK and ADA activity. nih.gov- Production from AMP and SAH. elifesciences.org | - Cellular energy status (ATP levels). pnas.org- Hypoxia. embopress.org |

| Extracellular | - Release via nucleoside transporters. researchgate.net- Degradation of extracellular ATP. researchgate.net- Uptake by cells. portlandpress.com | - Neuronal activity. frontiersin.org- Tissue injury and inflammation. nih.gov |

Enzymology of 6 6 Aminopurin 9 Yl Oxane 3,4 Diol Metabolism

Adenosine (B11128) Kinase (ADK) Activity and Regulatory Mechanisms

Adenosine kinase is a critical enzyme that regulates the intracellular and extracellular concentrations of adenosine. wikipedia.org It exists in two primary isoforms, a long form (ADK-L) and a short form (ADK-S), which are produced through alternative splicing of the same gene. wikipedia.orgnih.gov These isoforms have distinct subcellular localizations, with ADK-L found in the nucleus and ADK-S in the cytoplasm, suggesting they have different functional roles. wikipedia.orgnih.govnih.gov

Phosphorylation of Adenosine to Adenosine Monophosphate

The primary function of adenosine kinase is to catalyze the phosphorylation of adenosine to adenosine monophosphate (AMP). wikipedia.orgnih.gov This reaction is a key step in the salvage pathway of purine (B94841) metabolism, allowing the cell to reuse adenosine for the synthesis of nucleotides like adenosine triphosphate (ATP). wikipedia.org The phosphorylation of adenosine by ADK is an essential process for maintaining cellular energy balance. nih.govnih.gov

The reaction is as follows: Adenosine + ATP → Adenosine Monophosphate (AMP) + ADP

This process is crucial for removing adenosine and replenishing the pool of adenine (B156593) nucleotides. wikipedia.org

Kinetic Characteristics and Isoform-Specific Functions of ADK

Studies on adenosine kinase have revealed important kinetic properties. The enzyme exhibits a high affinity for adenosine, with Km values typically in the low micromolar range. For instance, in Arabidopsis, both ADK isoforms have a high affinity for adenosine with Km values of 0.3 to 0.5 μM. nih.gov The Vmax, however, can differ between isoforms, suggesting different catalytic efficiencies. nih.gov

The two main isoforms of ADK, ADK-L and ADK-S, share similar biochemical and kinetic properties but have distinct subcellular localizations that dictate their specific functions. nih.gov ADK-S, located in the cytoplasm, is primarily involved in regulating the cytoplasmic and, consequently, extracellular levels of adenosine. nih.govnih.gov This regulation impacts adenosine receptor signaling. In contrast, the nuclear ADK-L isoform plays a crucial role in regulating nuclear transmethylation reactions, thereby influencing epigenetic processes like DNA and histone methylation. nih.govnih.gov

| Isoform | Location | Primary Function |

| ADK-S | Cytoplasm | Regulation of cytoplasmic and extracellular adenosine levels |

| ADK-L | Nucleus | Regulation of nuclear transmethylation and epigenetic modifications |

Role of ADK in Maintaining Cellular Adenosine Concentration and Transmethylation Balance

Adenosine kinase is a key regulator of cellular adenosine levels. nih.gov By phosphorylating adenosine to AMP, ADK effectively removes free adenosine from the intracellular environment. wikipedia.org This action is critical because adenosine is a product of S-adenosylhomocysteine (SAH) hydrolysis, a reaction catalyzed by SAH hydrolase. wikipedia.org SAH is a potent inhibitor of transmethylation reactions that utilize S-adenosylmethionine (SAM) as a methyl group donor. wikipedia.org

Therefore, by controlling adenosine concentrations, ADK helps to drive the SAH hydrolysis reaction forward, preventing the accumulation of SAH and thereby maintaining the cellular capacity for essential methylation processes. wikipedia.orgresearchgate.net The nuclear localization of ADK-L is particularly significant in this context, as it directly influences DNA and histone methylation within the nucleus, which are fundamental for gene regulation. nih.govresearchgate.net

Adenosine Deaminase (ADA) Catalysis and Functional Significance

Adenosine deaminase is another crucial enzyme in purine metabolism, responsible for the irreversible deamination of adenosine. ebi.ac.uk Its activity is vital for maintaining immune system function and regulating adenosine levels. ebi.ac.ukmygenefood.com

Deamination of Adenosine to Inosine (B1671953)

The primary catalytic function of adenosine deaminase is the hydrolytic deamination of adenosine, converting it to inosine and ammonia (B1221849). ebi.ac.ukreactome.org This reaction is irreversible and serves as a key pathway for the degradation of adenosine. ebi.ac.uk The process involves the nucleophilic attack of a water molecule on the C6 position of the purine ring of adenosine, leading to the formation of a tetrahedral intermediate. researchgate.net Subsequently, ammonia is eliminated from this intermediate, resulting in the formation of inosine. ebi.ac.uk

The reaction is as follows: Adenosine + H₂O → Inosine + NH₃

This conversion is a fundamental step in purine catabolism.

Regulation of Adenosine Homeostasis by ADA

Adenosine deaminase plays a critical role in regulating adenosine homeostasis, thereby influencing a wide range of physiological processes. By converting adenosine to inosine, ADA effectively reduces the concentration of adenosine in both intracellular and extracellular compartments. nih.govnih.gov This regulation is essential as adenosine acts as a signaling molecule by activating specific adenosine receptors. nih.gov

The activity of ADA is crucial for preventing the accumulation of adenosine, which can have various physiological effects, including the induction of sleep. mygenefood.com In the brain, regional differences in ADA activity suggest its important role in controlling local adenosine concentrations and, consequently, in the regulation of the sleep-wake cycle. nebraska.edu Furthermore, ADA's ability to modulate adenosine levels has been implicated in the regulation of glucose homeostasis, with studies suggesting its potential as a therapeutic target for diabetes. nih.gov Dysregulation of adenosine homeostasis due to altered ADA activity has been linked to various neurological and metabolic disorders. nih.gov

| Enzyme | Substrate | Product(s) | Key Function |

| Adenosine Kinase (ADK) | Adenosine, ATP | Adenosine Monophosphate (AMP), ADP | Salvage of adenosine, regulation of transmethylation |

| Adenosine Deaminase (ADA) | Adenosine, H₂O | Inosine, Ammonia | Degradation of adenosine, regulation of adenosine signaling |

Impact of ADA Activity on Purine Metabolism and Cellular Immune Function

Adenosine Deaminase (ADA) is a pivotal enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. nih.gov This function is crucial for the proper development and function of the immune system, particularly lymphocytes. nih.govyoutube.comtaylorfrancis.com

A deficiency in ADA leads to the accumulation of its substrates, adenosine and deoxyadenosine. researchgate.net The buildup of deoxyadenosine results in increased intracellular levels of deoxyadenosine triphosphate (dATP). wikipedia.org High concentrations of dATP are toxic to lymphocytes because they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. wikipedia.orgtaylorandfrancis.com This inhibition ultimately leads to the death of T-lymphocytes, B-lymphocytes, and Natural Killer (NK) cells, causing a severe form of immunodeficiency. nih.govmedscape.com

The most severe clinical manifestation of ADA deficiency is Severe Combined Immunodeficiency (SCID), a life-threatening condition characterized by profound lymphopenia (a drastic reduction in T, B, and NK cells) and a virtual absence of immune protection against infections. orpha.netgosh.nhs.ukmedlineplus.gov ADA-deficient SCID accounts for approximately 10-15% of all SCID cases. orpha.net Patients, typically infants, suffer from recurrent and severe opportunistic infections and a failure to thrive. orpha.netmedlineplus.gov Milder forms of ADA deficiency can present later in life and are associated with a less severe, but still significant, combined immunodeficiency (CID) and a higher incidence of autoimmune and inflammatory disorders. nih.govmedlineplus.gov

Ecto-5′-Nucleotidase (CD73) and its Contribution to Extracellular Adenosine Production

Ecto-5′-nucleotidase, also known as CD73, is a key enzyme anchored to the cell surface that plays a critical role in the generation of extracellular adenosine. nih.govnih.gov It primarily catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) into adenosine and inorganic phosphate (B84403). nih.govmdpi.com This reaction is the terminal and rate-limiting step in the conversion of extracellular adenine nucleotides (ATP and ADP) to adenosine. mdpi.com

CD73 is widely expressed on various cell types, including endothelial cells, and different subsets of immune cells such as T cells, B cells, and myeloid cells. mdpi.comphysiology.org The adenosine produced by CD73 acts as a signaling molecule by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on target cells, thereby modulating a wide range of physiological and pathological processes. mdpi.comfrontiersin.org

In the context of the immune system, the CD73-adenosine axis is a significant regulatory pathway. Extracellular adenosine is generally considered immunosuppressive. frontiersin.org It can inhibit the activation, proliferation, and effector functions of various immune cells, including T cells and NK cells. frontiersin.orgtaylorandfrancis.com This immunosuppressive role has made CD73 a major focus in cancer immunotherapy. nih.govnih.govtandfonline.comnorthwestern.edu By generating adenosine within the tumor microenvironment, CD73 can help cancer cells evade the immune system. nih.govnih.gov Consequently, the inhibition of CD73 is being explored as a therapeutic strategy to enhance anti-tumor immunity, often in combination with other immune checkpoint inhibitors. frontiersin.orgnih.govnih.gov

Other Key Enzymes Modulating Adenosine and Adenine Nucleotide Levels

Beyond ADA and CD73, several other enzymes are crucial in regulating the intricate balance of adenosine and adenine nucleotide concentrations, both inside and outside the cell.

Nucleoside Triphosphate Diphosphohydrolases (NTPDases) are a family of ectoenzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates. mdpi.comnih.gov The most prominent member in the context of purinergic signaling is NTPDase1, also known as CD39. mdpi.com CD39 works in concert with CD73 to generate adenosine from extracellular ATP. tandfonline.com It catalyzes the sequential hydrolysis of ATP to ADP and then ADP to AMP. mdpi.comtandfonline.com The resulting AMP then serves as the substrate for CD73. mdpi.com

The coordinated action of CD39 and CD73 is a critical pathway for modulating immune responses. nih.gov By converting pro-inflammatory extracellular ATP into immunosuppressive adenosine, this enzymatic cascade acts as a key regulatory switch. nih.govashpublications.org CD39 is expressed on various immune cells, including B cells, NK cells, and regulatory T cells (Tregs), where its activity is essential for their suppressive functions. nih.govmdpi.com The expression of CD39 can be influenced by factors such as hypoxia and inflammation. mdpi.com Like CD73, CD39 has emerged as a significant target in cancer immunotherapy due to its role in creating an adenosine-rich, immunosuppressive tumor microenvironment. tandfonline.commdpi.com

The Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) family consists of enzymes that hydrolyze phosphodiester bonds in a variety of substrates. wikipedia.org In humans, there are seven known isoforms (NPP1-7). wikipedia.org NPP1, NPP2, and NPP3 are the most studied members and are known to hydrolyze nucleotides. nih.govnih.gov

NPP1, also known as PC-1, primarily hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi). nih.govfrontiersin.org This activity contrasts with CD39, which produces AMP and two separate phosphate molecules. NPP1 is involved in diverse biological processes, including bone mineralization and insulin (B600854) signaling. nih.gov While NPP1 can contribute to the extracellular pool of AMP available for CD73, its substrate specificity also includes other nucleotide-containing molecules. frontiersin.org

NPP2, also known as autotaxin, has a much weaker nucleotide-metabolizing activity compared to NPP1 and primarily functions as a lysophospholipase D. nih.govresearchgate.net NPP3 has a broader substrate specificity and can hydrolyze ATP. nih.gov The diverse functions and substrate preferences of the NPP family add another layer of complexity to the regulation of extracellular purinergic signaling.

While ecto-5'-nucleotidase (CD73) controls extracellular adenosine levels, a distinct set of 5'-nucleotidases operates within the cell cytoplasm to regulate intracellular nucleotide pools. ontosight.ai These cytosolic 5'-nucleotidases catalyze the hydrolysis of nucleoside monophosphates to their corresponding nucleosides. ontosight.ai

There are several isoforms of cytosolic 5'-nucleotidases with different substrate preferences and regulatory mechanisms. nih.gov For instance, cytosolic 5'-nucleotidase II (cN-II) preferentially hydrolyzes inosine monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). ontosight.aimdpi.com By dephosphorylating these nucleotide monophosphates, cytosolic 5'-nucleotidases play a crucial role in the purine salvage pathway, influencing the balance between nucleotide degradation and recycling. nih.govresearchgate.net Dysregulation of these enzymes has been linked to various diseases, including immunodeficiencies and cancer. ontosight.ai

Purine Nucleoside Phosphorylase (PNP) is another critical enzyme in the purine salvage pathway. ontosight.aiwikipedia.org It catalyzes the reversible phosphorolysis of purine nucleosides, specifically inosine and guanosine, to their respective purine bases (hypoxanthine and guanine) and ribose-1-phosphate. ontosight.aiwikipedia.org Deoxyguanosine is also a substrate for PNP. wikipedia.org

Similar to ADA deficiency, a genetic deficiency in PNP leads to a severe immunodeficiency, although it selectively affects T-cells while largely sparing B-cell function. medscape.comwikipedia.orgnih.gov PNP deficiency results in the accumulation of its substrates, particularly deoxyguanosine. taylorandfrancis.com This leads to elevated intracellular levels of deoxyguanosine triphosphate (dGTP), which, like dATP in ADA deficiency, is toxic to developing T-cells. wikipedia.orgnih.gov The accumulation of dGTP is thought to inhibit ribonucleotide reductase and induce apoptosis in thymocytes, leading to a profound T-cell lymphopenia. taylorandfrancis.commedscape.comnih.gov Patients with PNP deficiency suffer from recurrent infections and may also exhibit neurological symptoms and an increased risk of autoimmune disorders. wikipedia.orgmedscape.comresearchgate.net

Adenosine Receptor Signaling Mechanisms and Cell Surface Interactions of 6 6 Aminopurin 9 Yl Oxane 3,4 Diol

Overview of Adenosine (B11128) Receptor Subtypes: A1, A2A, A2B, and A3

Adenosine exerts its effects through four distinct receptor subtypes: A1, A2A, A2B, and A3. nih.govnih.govresearchgate.net These receptors belong to the P1 class of purinergic receptors and are all activated by extracellular adenosine. nih.gov While all are GPCRs, they exhibit different affinities for adenosine and couple to different G proteins, leading to varied downstream signaling cascades and physiological responses. medkoo.com

The A1 and A2A receptors display a high affinity for adenosine, whereas the A2B receptor has the lowest affinity for the nucleoside. medkoo.com The A3 receptor's affinity is lower than A1 and A2A but higher than A2B. nih.gov This differential affinity allows for a graded cellular response to varying concentrations of extracellular adenosine.

The distribution of these receptor subtypes is widespread, with A1, A2B, and A3 receptors found in many tissues, though A2B and A3 are expressed at relatively low levels. nih.gov A1 receptors are particularly abundant in the central nervous system, where they play a role in neuroprotection. nih.govnih.gov A2A receptors are primarily localized in the striatum, olfactory tubercle, and nucleus accumbens. nih.gov A3 receptors are promising targets for conditions like autoimmune diseases and cancer. nih.gov

| Receptor Subtype | Primary G-protein Coupling | General Function |

| A1 | Gi/o | Neuroprotection, cardiac protection nih.gov |

| A2A | Gs | Vasodilation, anti-inflammatory effects nih.gov |

| A2B | Gs/Gq | Inflammation, asthma, diabetes nih.gov |

| A3 | Gi/o, Gq | Autoimmune diseases, cancer, inflammation nih.govmdpi.com |

G-Protein Coupled Receptor (GPCR) Activation and Downstream Effector Pathways

The activation of adenosine receptors by adenosine initiates a cascade of intracellular events mediated by heterotrimeric G proteins. frontiersin.orgsigmaaldrich.com Upon agonist binding, the receptor undergoes a conformational change, which allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated G protein. mdpi.comsigmaaldrich.com This promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to its dissociation from the Gβγ dimer. mdpi.comsigmaaldrich.com Both the Gα-GTP subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. mdpi.com

Adenylyl Cyclase Modulation and Cyclic AMP (cAMP)-Dependent Protein Kinase (PKA) Activation/Inhibition

A primary downstream effector of adenosine receptor signaling is adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.orgechemi.com The modulation of AC activity is a key divergence point in the signaling of different adenosine receptor subtypes.

A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o). medkoo.comnih.gov The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov This reduction in cAMP prevents the activation of cAMP-dependent protein kinase (PKA). nih.gov

Conversely, A2A and A2B receptors primarily couple to stimulatory G proteins (Gs). medkoo.comnih.gov The activated Gαs subunit stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP concentration. mdpi.com Elevated cAMP levels lead to the activation of PKA. nih.govyoutube.com PKA is a serine/threonine kinase that phosphorylates a multitude of intracellular proteins, thereby regulating their activity and influencing various cellular processes. nih.govyoutube.com

| Receptor Subtype | G-protein | Effect on Adenylyl Cyclase | Consequence for cAMP | PKA Activity |

| A1, A3 | Gi/o | Inhibition | Decrease | Inhibition |

| A2A, A2B | Gs | Stimulation | Increase | Activation |

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)

Adenosine receptor activation can also lead to the stimulation of mitogen-activated protein kinase (MAPK) cascades, which are crucial in regulating cell proliferation, differentiation, and stress responses. nih.gov The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.gov

Activation of these cascades is often initiated by the Gβγ subunits of the dissociated G protein, which can activate upstream kinases. researchgate.net For instance, A3 receptor activation has been shown to modulate ERK and p38 signaling pathways. mdpi.com Studies have demonstrated that adenosine can activate p38-MAPK, SAPKs/JNKs, and ERKs in cardiac tissue. wikipedia.org The activation of these MAPK pathways can be biphasic, depending on the concentration of adenosine. wikipedia.org

Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another important cascade that can be modulated by adenosine receptor activation. This pathway is central to cell survival, growth, and proliferation. youtube.comnih.gov

Activation of certain adenosine receptors can lead to the stimulation of PI3K. echemi.com PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase AKT (also known as protein kinase B). This recruitment to the plasma membrane allows for the phosphorylation and subsequent activation of AKT by upstream kinases like PDK1. Activated AKT then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. For example, adenosine has been shown to cause a modest increase in AKT phosphorylation in rabbit hearts. echemi.com

Non-Canonical Gq Protein-Coupled Signaling of Adenosine Receptors

While A1 and A3 receptors predominantly couple to Gi/o, and A2A and A2B receptors to Gs, there is evidence for non-canonical signaling pathways. Notably, A3 adenosine receptors have been shown to also couple to Gq proteins. mdpi.com

Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG remains in the plasma membrane and, together with the increased intracellular calcium, activates protein kinase C (PKC). This Gq-mediated pathway is involved in various cellular responses, including smooth muscle contraction and secretion. youtube.com

Molecular Mechanisms of Ligand-Receptor Binding

The binding of adenosine to its receptors involves specific molecular interactions within the orthosteric binding pocket of the GPCR. X-ray crystallography studies of adenosine receptors, particularly the A2A receptor, have provided detailed insights into these interactions.

The adenosine molecule forms hydrogen bonds and van der Waals interactions with key amino acid residues in the transmembrane helices of the receptor. For instance, in the A2A receptor, the ribose moiety of adenosine forms hydrogen bonds with residues in transmembrane helices 3 and 7, while the adenine (B156593) core interacts with residues in helices 5, 6, and 7. These interactions stabilize the active conformation of the receptor, facilitating G protein coupling and subsequent signal transduction. The specificity of adenosine for its different receptor subtypes is determined by subtle differences in the amino acid composition of the binding pocket. nih.gov

Orthosteric Pocket Interactions and Specific Residues

Key interactions are conserved among the adenosine receptors. nih.gov For instance, the adenine part of adenosine typically forms hydrogen bonds with a conserved asparagine residue in TM6 (N6.55 in Ballesteros-Weinstein numbering) and π-stacking interactions with a phenylalanine residue in TM45.52 (F167 in A₃R). nih.gov The ribose moiety of adenosine forms hydrogen bonds with a conserved histidine residue in TM7 (H7.43 or H271 in A₃R). nih.gov

However, subtle differences in the residues lining the binding pocket contribute to the subtype selectivity of various ligands. researchgate.net For example, in the A₃ adenosine receptor (A₃R), a subpocket is formed by His3.37, Ser5.42, and Ser6.52, which are different in other adenosine receptor subtypes. researchgate.net These variations allow for the design of subtype-selective agonists and antagonists.

Interactive Table: Key Residues in Adenosine Receptor Orthosteric Pockets

| Receptor Subtype | Key Interacting Residues (Ballesteros-Weinstein Numbering) | Reference |

| A₁R | N6.55, H7.43, F45.52, T270^7.35 | nih.govfrontiersin.org |

| A₂ₐR | N6.55, H7.43, F45.52 | nih.gov |

| A₂ᵦR | N6.55, H7.43, F45.52 | nih.gov |

| A₃R | N6.55, H7.43, F45.52, H3.37, S5.42, S6.52 | nih.govresearchgate.net |

Role of Hydrogen Bonding and Pi-Pi Stacking Interactions

The stability of the adenosine-receptor complex is heavily reliant on a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking. As mentioned, hydrogen bonds form between the adenine and ribose moieties of adenosine and specific polar residues within the binding pocket, such as asparagine and histidine. nih.govnih.gov These interactions are critical for the correct positioning and orientation of the ligand.

Pi-pi stacking interactions occur between the aromatic purine (B94841) ring of adenosine and the aromatic side chains of residues like phenylalanine. nih.govlibretexts.org This interaction, where the electron-rich π systems of the aromatic rings align, contributes significantly to the binding affinity. libretexts.orgyoutube.com The interplay of these forces ensures a stable and specific interaction between adenosine and its receptors, initiating the downstream signaling cascade.

Influence of the Lipid Bilayer Environment on Receptor Conformation and Ligand Binding

The lipid bilayer of the cell membrane is not merely a passive scaffold but an active participant in modulating receptor function. The composition and physical properties of the membrane, such as thickness, curvature, and lipid packing, can influence the conformational state of adenosine receptors and, consequently, their ligand binding properties. nih.govnih.gov

Research on the A₂ₐ receptor has shown that its partitioning into different lipid microdomains (lipid rafts) is dependent on its ligand-binding state. nih.gov When no ligand is bound, the receptor preferentially localizes to liquid-disordered phases, whereas the ligand-bound receptor partitions into more ordered, cholesterol-rich domains. nih.gov This suggests that the lipid environment can stabilize certain receptor conformations, potentially modulating signaling outcomes. nih.govaiche.org Furthermore, the C-terminal region of the receptor's interaction with the lipid bilayer is crucial for its proper folding and function. nih.gov Specific lipids, like cardiolipin, can act as allosteric regulators, binding to the receptor and stabilizing particular conformations, thereby influencing its activity. elifesciences.org

Adenosine Receptor-Independent Cellular Mechanisms of Adenosine Action

While the primary actions of adenosine are mediated by its cell surface receptors, it can also exert effects through receptor-independent mechanisms once transported into the cell. Intracellular adenosine is a crucial component of the cell's energy metabolism. It is a fundamental building block for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgfrontiersin.org

Adenosine can also be converted to adenosine monophosphate (AMP) by adenosine kinase, which can then be incorporated into the ATP pool. Alterations in intracellular adenosine levels can, therefore, directly impact cellular energy homeostasis and influence processes that are ATP-dependent. wikipedia.org

Nucleoside Transporter Regulation of Adenosine Bioavailability

The concentration of adenosine in the extracellular space, and thus its availability to bind to its receptors, is tightly regulated by a family of membrane proteins known as nucleoside transporters (NTs). wikipedia.orgnih.gov These transporters act as gatekeepers, controlling the flux of adenosine across the cell membrane. nih.gov There are two main families of nucleoside transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). wikipedia.orgnih.gov

ENTs, also known as the SLC29 family, are bidirectional transporters that move nucleosides down their concentration gradient. nih.govwikipedia.org There are four known human ENTs: ENT1, ENT2, ENT3, and ENT4. wikipedia.org ENT1 and ENT2 are the best-characterized and have broad selectivity for both purine and pyrimidine (B1678525) nucleosides. wikipedia.org They play a crucial role in terminating adenosine signaling by taking up extracellular adenosine into the cell. elsevierpure.com ENT4 is unique in that it is selective for adenosine and its transport activity is stimulated by acidic pH, which can occur during conditions like ischemia. ahajournals.org By regulating the concentration of adenosine available to cell surface receptors, ENTs influence a wide range of physiological processes, from cardiovascular activity to neurotransmission. wikipedia.org

Interactive Table: Human Equilibrative Nucleoside Transporters (ENTs)

| Transporter | Substrates | Key Characteristics | Reference |

| ENT1 (SLC29A1) | Adenosine, other purine and pyrimidine nucleosides | Bidirectional, sensitive to nitrobenzylthioinosine (NBMPR) inhibition. | wikipedia.org |

| ENT2 (SLC29A2) | Adenosine, other nucleosides, and nucleobases | Bidirectional, less sensitive to NBMPR. | wikipedia.org |

| ENT3 (SLC29A3) | Broad nucleoside and nucleobase selectivity | Primarily located on intracellular membranes (e.g., lysosomes). | wikipedia.org |

| ENT4 (SLC29A4) | Selective for adenosine, also transports organic cations | pH-dependent, stimulated by acidic conditions. | wikipedia.orgahajournals.org |

CNTs, belonging to the SLC28 family, are secondary active transporters that move nucleosides against their concentration gradient into the cell, a process coupled to the electrochemical gradient of sodium ions or protons. nih.govelifesciences.org There are three human CNTs: CNT1, CNT2, and CNT3. nih.gov CNT1 preferentially transports pyrimidine nucleosides but can also transport adenosine with lower affinity. nih.gov CNT2 and CNT3 have a higher affinity for purine nucleosides, including adenosine. nih.gov By actively taking up adenosine, CNTs contribute to maintaining low extracellular concentrations and provide nucleosides for intracellular metabolic pathways. nih.govduke.edu The transport stoichiometry of sodium to nucleoside is 1:1 for CNT1 and CNT2, and 2:1 for CNT3. nih.gov

Interactive Table: Human Concentrative Nucleoside Transporters (CNTs)

| Transporter | Substrates | Driving Ion and Stoichiometry | Reference |

| CNT1 (SLC28A1) | Pyrimidine nucleosides, adenosine (low affinity) | Na⁺ (1:1) | nih.govnih.gov |

| CNT2 (SLC28A2) | Purine nucleosides (including adenosine) | Na⁺ (1:1) | nih.govnih.gov |

| CNT3 (SLC28A3) | Broad selectivity for purine and pyrimidine nucleosides | Na⁺ (2:1) or H⁺ | nih.govnih.gov |

Molecular and Structural Biology of 6 6 Aminopurin 9 Yl Oxane 3,4 Diol and Its Receptors

Crystallographic Studies of Adenosine (B11128) and Adenosine-Binding Proteins

The three-dimensional structures of 6-(6-aminopurin-9-yl)oxane-3,4-diol, more commonly known as adenosine, and its associated proteins are fundamental to understanding its biological roles. X-ray crystallography has been an indispensable tool in providing high-resolution atomic models of adenosine, its phosphorylated derivatives, and the receptors and enzymes with which it interacts.

X-ray diffraction studies have elucidated the solid-state structures of adenosine and its crucial phosphate (B84403) derivatives: adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). These molecules are central to cellular energy transfer and signaling. acs.orgresearchgate.netnih.govwikipedia.org

The crystal structure of adenosine itself has been determined, revealing the conformation of the ribose sugar relative to the adenine (B156593) base. researchgate.net For adenosine-5'-monophosphate (AMP), crystallographic analysis of an orthorhombic crystal form showed a C(2)'-endo conformation for the sugar, which differs significantly from the previously reported monoclinic form, highlighting the conformational flexibility of these molecules. iucr.orgmpg.de

The structure of adenosine triphosphate (ATP) in its disodium (B8443419) salt form was resolved to 0.9 Å, showing the triphosphate chain in a folded conformation. royalsocietypublishing.org In this structure, two independent ATP molecules are coordinated by sodium ions, forming a dimeric unit where the adenine bases exhibit considerable overlap and stacking. royalsocietypublishing.org Such detailed structural information is crucial for understanding how these molecules store and transfer energy. ATP analogs are also frequently used in X-ray crystallography to determine protein structures in complex with ATP, as they can trap the enzyme in a state that is structurally similar to the ATP-bound state without being hydrolyzed. wikipedia.org

| Compound | Crystal System | Space Group | Key Conformational Features | Reference |

|---|---|---|---|---|

| Adenosine | Monoclinic | P2(1) | Specific anti/syn conformation of adenine base relative to ribose. | researchgate.net |

| Adenosine-5'-monophosphate (AMP) | Orthorhombic | P212121 | C(2)'-endo sugar pucker; differs from monoclinic form. | iucr.orgmpg.de |

| Adenosine Triphosphate (ATP) disodium salt | Orthorhombic | P212121 | Folded triphosphate chain; C3'-endo and C2'-endo puckers in the two independent molecules. | royalsocietypublishing.org |

The adenosine A₂A receptor (A₂AAR), a G protein-coupled receptor (GPCR), is a key target for therapeutic intervention in various diseases. Its structure has been extensively studied using X-ray crystallography, providing profound insights into ligand recognition and receptor activation. nih.govresearchgate.netresearchgate.net To date, over 30 structures of the human A₂AAR have been deposited in the Protein Data Bank. researchgate.net

The first crystal structure of the human A₂AAR was determined in complex with the antagonist ZM241385 at a resolution of 2.6 Å. nih.gov This structure revealed a ligand-binding pocket distinct from other GPCRs, characterized by four disulfide bridges in its extracellular domain. nih.gov To facilitate crystallization, the receptor was often engineered, for instance by fusing T4 lysozyme (B549824) into the third intracellular loop. researchgate.net

Subsequent crystallographic studies have captured the A₂AAR in various states: bound to different antagonists (like ZM241385 and compound 1), partial agonists, and full agonists (including adenosine itself). pnas.orgnih.govacs.org These structures have illuminated the subtle conformational changes that occur upon ligand binding. For example, the structure of A₂AAR bound to the antagonist Cmpd-1 revealed a potential allosteric pocket not observed in other A₂AAR structures, highlighting the receptor's flexibility. pnas.orgnih.gov The comparison between agonist-bound and antagonist-bound structures shows how agonists induce conformational changes that lead to receptor activation. acs.org

| PDB ID | Ligand | Resolution (Å) | Key Structural Insights | Reference |

|---|---|---|---|---|

| 3EML | ZM241385 (Antagonist) | 2.6 | First human A₂AAR structure, revealing a unique binding pocket. | nih.gov |

| 5IU4 | Compound 1 (Antagonist) | 3.5 | Revealed a potential allosteric site and unique tyrosine conformations. | pnas.orgnih.gov |

| 2YDO | Adenosine (Agonist) | 2.7 | Structure in an agonist-bound, active-like state. | pnas.org |

| 7L1U | LUF5833 (Partial Agonist) | 3.1 | Comparison with full agonist and antagonist structures provided insights into partial agonism. | acs.org |

| 7V1E | Etrumadenant (Antagonist) | 2.1 | Showed an unprecedented hydrogen bond interaction with T883.36. | nih.gov |

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that converts AMP to adenosine, playing a critical role in immunosuppression within the tumor microenvironment. nih.govnih.gov Understanding its structure is key to developing effective inhibitors for cancer immunotherapy. nih.govacs.org

Crystal structures of human CD73, a homodimer, have been solved in both open (inactive) and closed (active) conformations. researchgate.netresearchgate.net The binding of the substrate AMP occurs in the open state, which then transitions to the closed state for catalysis, a process involving a significant domain rotation. researchgate.net The active site contains two zinc ions essential for catalysis. researchgate.net

Co-crystallization of CD73 with inhibitors has been instrumental in structure-based drug design. The substrate analog α,β-methylene-ADP (AOPCP) has served as a scaffold for developing potent competitive inhibitors. nih.gov X-ray structures of CD73 in complex with AOPCP derivatives have revealed detailed inhibitor-enzyme interactions. For instance, studies on 2-substituted AOPCP derivatives showed that the binding mode could vary depending on the substituent's size and nature, providing a rationale for observed species-selective inhibition. nih.gov Co-crystal structures have also been obtained with non-nucleotide inhibitors and with therapeutic antibody fragments, revealing different mechanisms of inhibition. nih.govaacrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

While X-ray crystallography provides static snapshots of macromolecules, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules like adenosine and its receptors in a solution environment, which more closely mimics physiological conditions. pnas.orgnih.govnih.gov

GPCRs like the A₂A adenosine receptor are not static entities but exist as an ensemble of different, interconverting conformations. NMR spectroscopy is uniquely suited to characterize these dynamic equilibria. pnas.orgpnas.org

Studies using ¹⁹F-NMR on the human A₂AAR have provided a refined description of different receptor activation states. pnas.orgresearchgate.net By introducing ¹⁹F-labeled probes at the intracellular surface of the receptor, researchers could observe multiple, simultaneously populated conformational substates. These studies revealed that agonists stabilize substates that are not significantly populated in the receptor's apo (unbound) state, suggesting that receptor activation involves both "induced fit" and "conformational selection" mechanisms. pnas.orgpnas.org Single-molecule fluorescence studies have complemented these findings, identifying slow, reversible exchanges between three distinct conformational states for the agonist-bound A₂AAR, with transitions proceeding through a functionally critical intermediate state. nih.gov

Saturation Transfer Difference (STD)-NMR is a valuable tool for screening compound libraries and mapping the binding epitopes of ligands to their protein targets. This technique identifies which parts of a small molecule are in close contact with the receptor.

While specific STD-NMR studies focusing solely on adenosine and its direct interaction with its receptors are part of broader structural biology efforts, the principles are widely applied in GPCR and enzyme inhibitor research. nih.govku.dknih.gov For instance, in the context of CD73, STD-NMR could be used to confirm the binding of newly designed inhibitors and to understand how different chemical moieties on the inhibitor contribute to the interaction with the enzyme's active site. researchgate.net

More broadly, NMR techniques are used to map mutational effects on ligand binding and receptor activation. By combining mutagenesis data with structural models, researchers can create a comprehensive map of the ligand-binding pocket. nih.govku.dk For the A₂A receptor, this integrated approach has provided detailed insights into the roles of specific amino acid residues in binding both agonists and antagonists, contributing to a deeper understanding of the molecular determinants of ligand recognition and signaling. nih.govku.dkuniversiteitleiden.nl

Compound Names

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| Adenosine | This compound |

| AMP | Adenosine monophosphate |

| ADP | Adenosine diphosphate |

| ATP | Adenosine triphosphate |

| AOPCP | α,β-methylene-ADP |

| ZM241385 | 4-(2-[7-amino-2-(2-furyl)- nih.govpnas.orgacs.orgtriazolo-[2,3-a] nih.govnih.govpnas.orgtriazin-5-ylamino]ethyl)phenol |

| Caffeine (B1668208) | 1,3,7-Trimethylpurine-2,6-dione |

| Theophylline | 1,3-Dimethyl-7H-purine-2,6-dione |

| Etrumadenant | (1R,2R)-2-((5-amino-2-(2,6-dimethylpyridin-4-yl)- nih.govpnas.orgacs.orgtriazolo[1,5-a]pyrimidin-7-yl)amino)cyclopentane-1-carbonitrile |

Cryo-Electron Microscopy in Adenosine Receptor Complex Analysis

Cryo-electron microscopy (cryo-EM) has become an indispensable tool for determining the high-resolution structures of membrane proteins, including adenosine receptor complexes in various functional states. This technique has provided unprecedented insights into ligand recognition, receptor activation, and G protein coupling.

Similarly, two cryo-EM structures of the human adenosine A₂B receptor (A₂B R) were determined, one bound to the agonist NECA and the other to BAY60-6583, both coupled to an engineered Gₛ protein. nih.govresearchgate.netsemanticscholar.org These structures revealed a conserved orthosteric binding pocket with subtle differences that contribute to ligand selectivity. nih.govresearchgate.net A key finding was the identification of a secondary pocket occupied by BAY60-6583, where residues V250⁶.⁵¹ and N273⁷.³⁶ are crucial for its selectivity for A₂B R. nih.govresearchgate.net

More recently, cryo-EM structures of the human A₃ adenosine receptor (A₃AR) bound to selective agonists CF101 and CF102 in complex with a heterotrimeric Gᵢ protein were resolved at 3.2-3.3 Å. nih.gov These structures showed that while the adenine moieties of the agonists form conserved interactions, their N⁶-substituted groups have distinct orientations within the binding pocket. nih.gov Functional assays underscored the critical role of extracellular loop 3 (ECL3) and a unique sub-pocket involving residues His³.³⁷, Ser⁵.⁴², and Ser⁶.⁵² in determining ligand selectivity and receptor activation. nih.gov

Table 1: Cryo-EM Structures of Adenosine Receptor Complexes

| Receptor Subtype | Ligand(s) | Coupled Protein | Resolution | Key Structural Insights | Reference |

|---|---|---|---|---|---|

| A₂A R | NECA | Engineered Gₛ (mini-Gₛ) | ~3.8 Å | Revealed flexible regions in the binding pocket and a novel interaction between ICL1 and the Gβ subunit. | elifesciences.org |

| A₂B R | NECA, BAY60-6583 | Engineered Gₛ | Not Specified | Identified a secondary pocket for BAY60-6583 crucial for its selectivity. | nih.govresearchgate.net |

| A₃AR | CF101, CF102 | Gᵢ protein | 3.2-3.3 Å | Highlighted the role of ECL3 and a unique sub-pocket in ligand selectivity and activation. | nih.gov |

Protein Homology Modeling of Adenosine Receptor Subtypes

While high-resolution crystal and cryo-EM structures have been solved for the A₂A R, structural information for the other subtypes (A₁, A₂B, and A₃) has historically been more limited. nih.govnih.gov In the absence of direct experimental structures, protein homology modeling has served as a vital computational tool. nih.gov This method constructs a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein, known as the template. nih.govnih.gov

The crystal structure of the A₂A R has been the primary template for building homology models of the A₁, A₂B, and A₃ receptor subtypes. nih.govnih.gov The procedure involves aligning the amino acid sequence of the target receptor with the template sequence. nih.gov The high degree of sequence conservation within the transmembrane domains of adenosine receptors makes this approach feasible, though the extracellular loops can be more variable. semanticscholar.orgnih.gov

However, studies have shown that homology models built directly from the A₂A R crystal structure may not be sufficient on their own to recognize subtype-specific ligands and may perform poorly in virtual ligand screening without further refinement. nih.gov Therefore, computational methods such as energy minimization and molecular dynamics (MD) simulations are employed to refine the initial models. nih.gov The resulting models must be validated against available experimental data, such as mutagenesis studies, to ensure their accuracy. nih.govacs.org For example, modeling of the A₁ subtype revealed that a single amino acid change from methionine to threonine, combined with a slight shift in another residue, creates an additional sub-pocket that can accommodate A₁-selective ligands. nih.gov

Table 2: Homology Modeling of Adenosine Receptor Subtypes

| Target Receptor Subtype | Primary Template | Key Modeling Considerations | Reference |

|---|---|---|---|

| A₁R | A₂A R | Refinement needed to account for side chain substitutions creating unique sub-pockets. | nih.govnih.gov |

| A₂B R | A₂A R | High variability in the second extracellular loop (EL2) requires special attention. | nih.govnih.gov |

| A₃R | A₂A R | Requires extensive conformational modeling, especially for loop regions, due to lower sequence homology. | nih.govnih.gov |

Structural Basis of Receptor Oligomerization and Protein-Protein Interactions

There is a growing body of evidence indicating that adenosine receptors, like many other GPCRs, can form oligomeric complexes, including homomers (composed of identical receptor units) and heteromers (composed of different receptor subtypes). nih.govnih.govnih.gov These protein-protein interactions can significantly alter receptor function, signaling, and pharmacology. nih.govnih.gov

The human A₂A R has been shown to form a distribution of oligomers, and its dimer population can be isolated and is stable upon dilution, suggesting a defined structure. nih.gov The intrinsically disordered C-terminus of the A₂A R plays a prominent role in driving its oligomerization. elifesciences.org A combination of interactions, including disulfide linkages (notably involving cysteine residue C394), hydrogen bonds, electrostatic forces, and hydrophobic interactions, stabilizes these oligomers. elifesciences.org This network of malleable bonds allows for multiple oligomeric interfaces. elifesciences.org

Adenosine receptors can also form heteromers with each other, leading to novel functional properties. nih.gov For example, A₁ and A₂A receptors can form heteromers that act as an adenosine concentration-sensing device. nih.gov At low adenosine concentrations, the A₁R component is preferentially activated, leading to Gᵢ-mediated signaling. As adenosine levels rise, the A₂A R component is activated, which, through its long C-terminal tail, blocks Gᵢ engagement and promotes Gₛ-mediated signaling. nih.gov Similarly, interactions between A₂A R and A₃R have been detected, forming a heteromeric complex where the A₃R-mediated signaling is markedly decreased, a blockade that can be overcome by A₂A R antagonists. nih.gov The A₂B receptor has also been shown to interact with netrin-1, a protein involved in axon guidance. wikipedia.org

Table 3: Examples of Adenosine Receptor Oligomerization

| Oligomer Type | Interacting Subunits | Key Structural/Functional Features | Reference |

|---|---|---|---|

| Homomer | A₂A R - A₂A R | Driven by the C-terminus; involves disulfide linkages and non-covalent interactions. | nih.govelifesciences.org |

| Heteromer | A₁R - A₂A R | Acts as an adenosine concentration sensor, switching between Gᵢ and Gₛ signaling pathways. | nih.gov |

| Heteromer | A₂A R - A₃R | Leads to decreased signaling from the A₃R component. | nih.gov |

| Protein-Protein Interaction | A₂B R - Netrin-1 | Implicates the receptor in axon elongation signaling. | wikipedia.org |

Computational Studies on 6 6 Aminopurin 9 Yl Oxane 3,4 Diol Interactions

Molecular Dynamics (MD) Simulations of Adenosine-Receptor Complexes

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand like an adenosine (B11128) analogue and its receptor, capturing the flexibility of both molecules and the surrounding environment over time. acs.orgnih.gov These simulations have been instrumental in exploring the conformational landscape of G protein-coupled receptors (GPCRs) such as the adenosine receptors. acs.orgnih.gov

Simulation of Ligand Binding Dynamics and Pathways

MD simulations are used to model the entire process of a ligand binding to a receptor, from its approach in the solvent to its final position in the binding pocket. nih.gov Enhanced sampling techniques, such as Gaussian-accelerated molecular dynamics (GaMD), have been employed to capture the spontaneous binding and unbinding of ligands like caffeine (B1668208) to the A2A adenosine receptor (A2AAR). ku.edufrontiersin.org These simulations have revealed that the binding process is not a simple lock-and-key mechanism but involves multiple steps and intermediate states. ku.edufrontiersin.org

For instance, studies on the A2AAR have identified a low-energy intermediate binding site for antagonists at the receptor's extracellular mouth, involving the second extracellular loop (ECL2) and transmembrane helix 1 (TM1). ku.edu The ligand may initially dock at this "vestibular" site before proceeding to the deeper orthosteric binding pocket. nih.gov The dynamics and stability of the ligand within the binding pocket are also critical. Simulations of adenosine bound to the A2AAR show that key hydrogen bonds with residues like N2536.55, S2777.42, and H2787.43 are crucial for stabilizing the ligand. nih.gov The stability of these interactions can vary depending on the simulation conditions and the surrounding environment. nih.gov

Analysis of Receptor Conformational Changes and G-Protein Coupling

Agonist binding, such as by adenosine or its analogues, is known to trigger significant conformational changes in the receptor, leading to its activation and subsequent coupling to intracellular G proteins. nih.govplos.org MD simulations have been pivotal in elucidating these activation pathways. Unbiased, microsecond-length MD simulations have shown that adenosine receptors like the A2AAR can transition from an inactive state to intermediate and fully active conformations upon agonist binding. nih.govplos.org

A key event in the activation of many class A GPCRs is the breaking of the "ionic lock," an interaction between charged residues at the intracellular ends of TM3 and TM6 (specifically R3.50 and E6.30). frontiersin.org Simulations show that agonist binding promotes an outward movement of the intracellular end of TM6, disrupting this ionic lock and creating a binding site for the G protein. plos.org The presence of the agonist in the orthosteric pocket can allosterically modulate the conformation of the intracellular G protein binding site. plos.org Furthermore, studies have successfully docked the Gs protein to active receptor conformations generated through MD simulations, confirming their functional relevance. plos.org

Investigation of Lipid Bilayer Effects on Receptor Function

The lipid bilayer is not merely a passive scaffold but an active modulator of GPCR function. nih.govsemanticscholar.org MD simulations are uniquely suited to study these protein-lipid interactions. plos.orgacs.org The composition of the lipid membrane has been shown to influence receptor stability, ligand binding, and the transition to active states. nih.govnih.govplos.org

For example, simulations of the A2AAR in different phospholipid membranes, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoglycerol (B1221681) (DOPG), revealed distinct receptor behaviors. plos.org In a DOPC membrane, adenosine binding led to an intermediate receptor conformation, whereas in a DOPG membrane, the receptor reproducibly transitioned to a fully active state capable of coupling to a G protein. nih.govplos.org Specific interactions between lipid headgroups and the receptor, such as a DOPG lipid interacting with the ionic lock residue R1023.50, have been observed, suggesting a direct allosteric role for lipids in receptor activation. plos.org The hydrophobic thickness of the bilayer also affects the receptor's dynamics, with studies showing that the A2AAR exhibits greater flexibility in a POPC bilayer compared to a POPE bilayer. acs.org

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov It is a powerful tool in structure-based drug design for screening large libraries of compounds and prioritizing candidates for experimental testing. nih.govacs.orgdocking.org

Elucidation of Ligand Binding Modes to Adenosine Receptors and Enzymes

Docking studies have been extensively applied to adenosine receptors to understand how various agonists and antagonists bind. nih.govnih.gov These studies rely on the availability of high-resolution crystal structures of the receptors, primarily the A2A and A1 subtypes. uoa.grunipi.it For other subtypes like A2B and A3, homology models are often constructed using the known structures as templates. nih.govresearchgate.net

Docking simulations have successfully predicted the binding poses of known ligands, which are often validated against co-crystallized structures. ku.eduunipi.it The binding site of adenosine receptors is a well-defined pocket within the transmembrane helices. For agonists like adenosine, the ribose moiety typically points towards the extracellular side, while the adenine (B156593) core is anchored deeper in the pocket. Key interactions often involve:

Hydrogen bonds: Residues like Asn2536.55 in TM6 and Ser2777.42 and His2787.43 in TM7 are frequently identified as forming crucial hydrogen bonds with adenosine-like ligands. nih.govresearchgate.net

π-π stacking: Aromatic residues, such as Phe168 in the extracellular loop 2 (ECL2), can form stacking interactions with the purine (B94841) ring of the ligand. nih.gov

Hydrophobic interactions: The binding pocket is largely hydrophobic, and interactions with residues like Ile274 and Leu249 contribute to ligand affinity. nih.govresearchgate.net

Docking screens of large compound libraries against A2AAR structures have led to the discovery of novel antagonists with new chemical scaffolds, demonstrating the predictive power of this approach. acs.orgdocking.org

Free Energy Decomposition Analyses (e.g., MM/PBSA)

While docking provides a static picture of the binding pose, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding. nih.govnih.gov These calculations are typically performed on snapshots taken from MD simulations, providing a more accurate prediction of binding affinity than docking scores alone. nih.govresearchgate.net

The MM/PBSA and MM/GBSA methods calculate the binding free energy by summing the molecular mechanics energy in the gas phase and the solvation free energy. nih.gov A key advantage of these methods is the ability to decompose the total binding energy into contributions from individual residues. researchgate.net This per-residue decomposition helps to identify the key "hotspot" residues that are most critical for ligand binding.

For example, MM-GBSA calculations on an A3 adenosine receptor antagonist (K18) identified not only the direct interactions within the orthosteric pocket but also the significant role of more remote residues in defining binding and selectivity. acs.org Such analyses have also been used to rationalize the effect of site-directed mutagenesis, where mutating a key interacting residue leads to a predicted and experimentally confirmed loss of binding affinity. acs.orgacs.org These free energy methods are valuable for refining lead compounds, as they can predict how chemical modifications might impact binding affinity. nih.gov

Data Tables

Table 1: Key Amino Acid Residues in Adenosine Receptor-Ligand Interactions Identified by Computational Studies.

| Receptor Subtype | Residue | Location | Role in Binding | Reference |

| A2A | N2536.55 | TM6 | Hydrogen bonding with adenine/analogue core | nih.gov |

| A2A | F168 | ECL2 | π-π stacking with purine ring | nih.gov |

| A2A | S2777.42 | TM7 | Hydrogen bonding with ribose/analogue moiety | nih.gov |

| A2A | H2787.43 | TM7 | Hydrogen bonding with ribose/analogue moiety | nih.govresearchgate.net |

| A2A | I2747.39 | TM7 | Hydrophobic interactions | researchgate.net |

| A1 | N70 | TM2 | Hydrogen bonding | researchgate.net |

| A1 | T270 | TM7 | Hydrogen bonding | researchgate.net |

| A1 | Y2717.36 | TM7 | Ligand stabilization | researchgate.netacs.org |

| A3 | V1695.30 | TM5 | Selectivity filter | acs.org |

| A3 | L903.32 | TM3 | Direct interaction with antagonist | acs.org |

| A3 | L2647.35 | TM7 | Remote interaction affecting potency | acs.org |

Table 2: Summary of Computational Methods and Key Findings for Adenosine-Receptor Interactions.

| Computational Method | System Studied | Key Findings | References |

| Molecular Dynamics (MD) | A2AAR with adenosine in DOPC/DOPG lipid bilayer | Lipid composition modulates receptor activation; DOPG promotes a fully active state. | nih.govplos.org |

| Gaussian-accelerated MD (GaMD) | A2AAR with caffeine | Identified binding/unbinding pathways and a key intermediate binding site at the extracellular vestibule. | ku.edufrontiersin.org |

| Molecular Docking | A2AAR with antagonist library | Successfully identified novel, potent, and selective antagonists from a large chemical library. | acs.orgdocking.org |

| MD and Docking | A1AR with agonist and antagonist | Revealed ligand rearrangement during simulation post-docking, highlighting the need for dynamic refinement. | researchgate.net |

| MD and MM-GBSA | A3AR with a selective antagonist | Decomposed binding free energy to identify key residues for binding and selectivity, including remote residues. | acs.org |

Computational Approaches for Novel Ligand Design and Virtual Screening

The discovery of novel ligands for specific biological targets is a cornerstone of modern drug development. For adenosine analogs like 6-(6-Aminopurin-9-yl)oxane-3,4-diol, computational techniques offer a powerful avenue to design and screen potential drug candidates with high efficiency and accuracy. scienceopen.com These methods can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the target receptor, in this case, adenosine receptors (A1, A2A, A2B, and A3). nih.gov The process typically involves molecular docking, where a library of small molecules is computationally screened against the binding site of the receptor to identify compounds that are likely to bind with high affinity. nih.govdiva-portal.org For instance, a study on the A1 and A2A adenosine receptors utilized a library of 4.6 million compounds for virtual screening. diva-portal.org The knowledge of the 3D structure of adenosine receptors, particularly the A2A subtype which has been resolved through X-ray crystallography, serves as a crucial template for these studies. nih.gov For other subtypes like A1, A2B, and A3, where crystal structures may not be available, homology modeling is employed, using the A2A receptor structure as a template. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the receptor is unknown, ligand-based methods become invaluable. scienceopen.com These approaches use the information from a set of known active ligands to identify new ones. A key technique in LBVS is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. semanticscholar.orgmdpi.com For example, a pharmacophore model for adenosine A2A receptor agonists was developed based on shared spatial characteristics of known active compounds, including aromatic rings and hydrogen bond acceptors. semanticscholar.org

The following table outlines the key features of a pharmacophore model for adenosine A2A receptor agonists:

| Feature Type | Spatial Coordinates (Å) | Radius (Å) |

| Aromatic Ring (AR) | X: -1.5, Y: 2.3, Z: -0.4 | 1.0 |

| Aromatic Ring (AR) | X: 0.8, Y: -0.6, Z: 1.2 | 1.0 |

| Hydrogen Bond Acceptor (HA) | X: 3.5, Y: 1.8, Z: -0.9 | 1.0 |

| Hydrogen Bond Acceptor (HA) | X: -3.2, Y: -1.5, Z: -0.5 | 1.0 |

| Hydrogen Bond Acceptor (HA) | X: 1.9, Y: -3.1, Z: 0.7 | 1.0 |

| Hydrogen Bond Acceptor (HA) | X: -4.5, Y: 0.2, Z: 1.1 | 1.0 |

This table is a representative example based on typical pharmacophore modeling studies and is not derived from a single specific source.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Adenosine Research

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. tandfonline.com These properties, known as molecular descriptors, can include electronic, steric, hydrophobic, and topological parameters.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., binding affinities, inhibition constants) is compiled. tandfonline.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. acs.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. benthamdirect.com

For example, a 3D-QSAR study on a series of purine derivatives as antiplatelet aggregation inhibitors yielded models with significant correlation coefficients, indicating a strong relationship between the structural features and the observed activity. benthamdirect.com Such studies have revealed that factors like the size and electronic properties of substituents at specific positions of the purine ring are crucial for activity. benthamdirect.com

The table below presents a hypothetical QSAR model for a series of adenosine derivatives, illustrating the types of descriptors that are often found to be significant.

| Descriptor | Coefficient | Contribution to Activity |

| Molecular Volume (Vol) | 0.25 | Positive |

| Dipole Moment (Dipm) | -0.15 | Negative |

| Charge on N1 atom (ECN1) | 0.30 | Positive |

| Highest Positive Charge (HPOST) | 0.10 | Positive |

This table is illustrative of QSAR findings in adenosine research and is based on general principles described in sources like tandfonline.com.

These computational approaches, from ligand design and virtual screening to QSAR analysis, provide a robust framework for the rational design and discovery of novel adenosine receptor modulators. While specific computational studies on this compound are not extensively documented in publicly available literature, the well-established methodologies applied to other adenosine analogs provide a clear roadmap for future in silico investigations of this compound.

Advanced Analytical Methodologies for 6 6 Aminopurin 9 Yl Oxane 3,4 Diol Quantification and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the analysis of adenosine (B11128) and its phosphate (B84403) derivatives (adenosine monophosphate - AMP, adenosine diphosphate (B83284) - ADP, and adenosine triphosphate - ATP) zju.edu.cnnih.gov.

The development of a successful HPLC-UV method involves the careful optimization of several parameters to achieve simultaneous and efficient separation of adenosine, AMP, ADP, and ATP. A common approach is ion-pair reversed-phase HPLC researchgate.net.

Key development steps include:

Column Selection : Reversed-phase columns, particularly C18 columns, are frequently employed for the separation of adenosine and its derivatives researchgate.netnih.govresearchgate.net. The selection of the column is critical for achieving the desired resolution.

Mobile Phase Composition : The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) zju.edu.cnresearchgate.net. Isocratic elution with a constant mobile phase composition or gradient elution with a changing composition can be used. For instance, a method for analyzing adenosine phosphates in human bronchial epithelial cells utilized an isocratic mobile phase of 50 mM potassium hydrogen phosphate (pH 6.80) nih.govnih.gov.

UV Wavelength Selection : Adenosine and its derivatives exhibit strong UV absorbance due to the adenine (B156593) ring. The maximum absorbance is typically observed around 259 nm sielc.com. Therefore, detection is commonly performed at wavelengths between 254 nm and 260 nm to ensure high sensitivity nih.govresearchgate.netresearchgate.net.

Sample Preparation : Effective sample preparation is essential to remove interfering substances, such as proteins, from biological samples. A common technique involves protein precipitation using agents like perchloric acid or organic solvents such as ethanol zju.edu.cnresearchgate.net.